![molecular formula C15H20ClNO4 B2659736 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate CAS No. 123795-34-6](/img/structure/B2659736.png)
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate
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Description
“Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate” is a chemical compound with the molecular weight of 218.25 . The IUPAC name for this compound is "methyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient protocol for the synthesis of “methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate” has been described . The erythro (±) isomer was obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C. The erythro isomer was effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .Molecular Structure Analysis
The InChI code for this compound is "1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1" . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.25 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not available in the retrieved data.Scientific Research Applications
- Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate serves as a key intermediate in chiral synthesis. Researchers have explored its use in creating chiral β-hydroxy acids, which are essential building blocks for natural products and pharmaceuticals .
- Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate is a precursor in the synthesis of ®-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate. This intermediate is crucial for producing biotin, a water-soluble vitamin involved in fatty acid, sugar, and amino acid biosynthesis .
- Researchers have explored the compound’s derivatives in heterocyclic synthesis. For instance, N-tert-butyloxycarbonyl-2-methyl-3-(1 H-1,2,4-triazol-1-yl)alanine, derived from this compound, exhibits interesting properties .
- GABOB is used as a hypotensive drug and is involved in transporting long-chain fatty acids into mitochondria .
Chiral Synthesis and Medicinal Chemistry
Biotin Precursor
Heterocyclic Synthesis
Lipid Metabolism and Neuromodulation
Depside and Depsipeptide Research
Cost-Effective Synthesis and Large-Scale Applications
properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNNHGCEWJCUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate |
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